O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C12H12ClFO4 This compound is characterized by the presence of a chloro-fluorophenyl group attached to an ethyl chain, which is further linked to an oxalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxalate ester to alcohols or aldehydes.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxalate ester moiety may also play a role in modulating the compound’s reactivity and stability. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(3-Fluorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(3-Bromophenyl)ethyl] O2-ethyl oxalate
Uniqueness
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with only one halogen substituent
Biological Activity
O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound with the molecular formula C12H12ClFO4. Its unique structure, characterized by the presence of a chloro-fluorophenyl group linked to an ethyl chain and an oxalate ester, suggests significant potential for biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C12H12ClFO4 |
Molecular Weight | 274.6758 g/mol |
Structural Features | Chloro and fluoro substituents on a phenyl ring, ethyl chain, oxalate ester |
The presence of halogen substituents (chlorine and fluorine) enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets. This specificity may lead to unique binding affinities and modulation of various biological pathways.
Preliminary studies indicate that this compound may exert its biological effects through interactions with specific enzymes or receptors. The mechanisms can be outlined as follows:
- Enzyme Interaction : The chloro and fluoro groups are believed to enhance binding affinity to certain enzymes, potentially modulating their activity.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory and antimicrobial pathways, suggesting potential therapeutic applications in these areas.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Anti-inflammatory Effects : Initial findings suggest that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of similar compounds featuring chloro and fluoro substitutions. Results indicated that these compounds significantly reduced levels of inflammatory markers in vitro. The specific pathways involved included inhibition of NF-kB signaling, which is crucial in inflammatory responses.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at varying concentrations.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Activity Type | Observed Effects |
---|---|---|
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate | Anti-inflammatory | Reduced cytokine levels |
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-methyl oxalate | Antimicrobial | Inhibition of bacterial growth |
Properties
IUPAC Name |
2-O-[2-(3-chloro-5-fluorophenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKQUFEAUAMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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